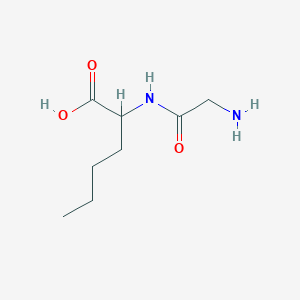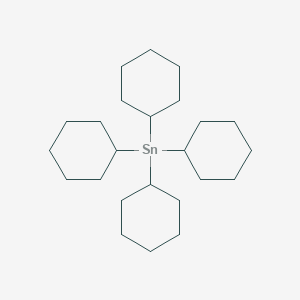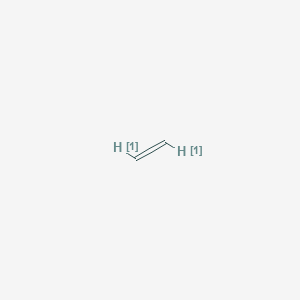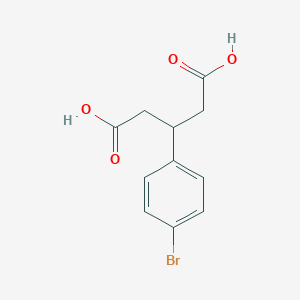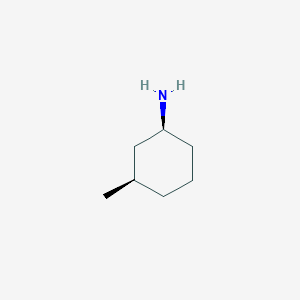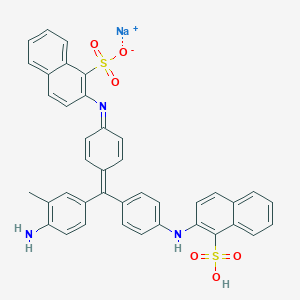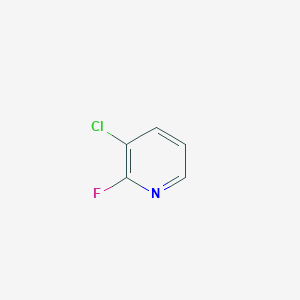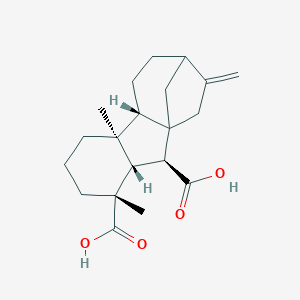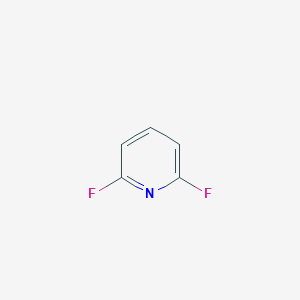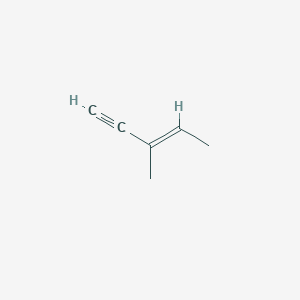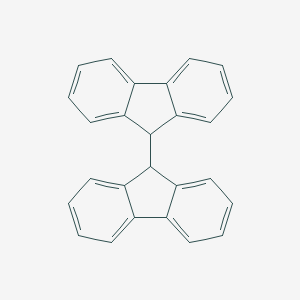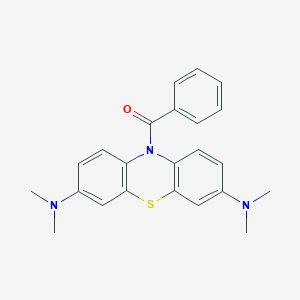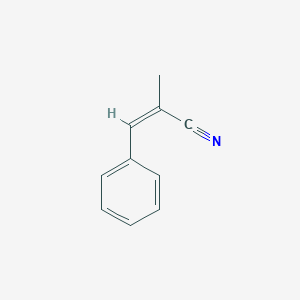
2-Propenenitrile, 2-methyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenenitrile, 2-methyl-3-phenyl- is a chemical compound commonly known as α-phenylacrylonitrile. It is a colorless liquid with a distinct odor that is widely used in various scientific research applications. This compound is an important intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and polymers.
科学的研究の応用
2-Propenenitrile, 2-methyl-3-phenyl- has several scientific research applications. It is commonly used as an intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and polymers. This compound is also used in the production of fluorescent dyes, which are widely used in biological and medical imaging applications. Additionally, α-phenylacrylonitrile has been used as a starting material for the synthesis of various heterocyclic compounds, which have shown promising biological activities.
作用機序
The mechanism of action of 2-Propenenitrile, 2-methyl-3-phenyl- is not well understood. However, it is believed that this compound acts as an alkylating agent, which can react with various nucleophiles, including DNA, RNA, and proteins. This reaction can lead to the formation of covalent bonds, which can result in the inhibition of various biological processes.
生化学的および生理学的効果
2-Propenenitrile, 2-methyl-3-phenyl- has been shown to have several biochemical and physiological effects. This compound has been reported to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, α-phenylacrylonitrile has been shown to induce oxidative stress in cells, which can lead to cell death. However, the effects of this compound on normal cells are not well understood.
実験室実験の利点と制限
One of the main advantages of using 2-Propenenitrile, 2-methyl-3-phenyl- in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized in a laboratory setting, which makes it an attractive starting material for various organic syntheses. However, one of the main limitations of using α-phenylacrylonitrile is its toxicity. This compound is highly toxic and can pose a risk to researchers if not handled properly.
将来の方向性
There are several future directions for the research and development of 2-Propenenitrile, 2-methyl-3-phenyl-. One of the main areas of research is the development of new synthetic methods for this compound. Additionally, researchers are exploring the potential of α-phenylacrylonitrile as a starting material for the synthesis of new heterocyclic compounds with promising biological activities. Furthermore, the cytotoxic effects of this compound on cancer cells are being studied in more detail, with the aim of developing new cancer therapies. Finally, researchers are exploring the potential of α-phenylacrylonitrile as a fluorescent dye for biological and medical imaging applications.
合成法
The most common method for synthesizing 2-Propenenitrile, 2-methyl-3-phenyl- is through the reaction of benzyl cyanide with acetaldehyde in the presence of a base. The reaction results in the formation of α-phenylacrylonitrile as the main product. This method is relatively simple and can be carried out in a laboratory setting with ease.
特性
CAS番号 |
1197-33-7 |
|---|---|
製品名 |
2-Propenenitrile, 2-methyl-3-phenyl- |
分子式 |
C10H9N |
分子量 |
143.18 g/mol |
IUPAC名 |
(Z)-2-methyl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,1H3/b9-7- |
InChIキー |
MSOYJTDJKBEDPF-CLFYSBASSA-N |
異性体SMILES |
C/C(=C/C1=CC=CC=C1)/C#N |
SMILES |
CC(=CC1=CC=CC=C1)C#N |
正規SMILES |
CC(=CC1=CC=CC=C1)C#N |
その他のCAS番号 |
1197-33-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



